![molecular formula C21H31N3O3 B5578784 N-苄基-2-[2-(2-甲氧基乙基)-3-氧代-2,9-二氮杂螺[5.5]十一烷-9-基]乙酰胺](/img/structure/B5578784.png)

N-苄基-2-[2-(2-甲氧基乙基)-3-氧代-2,9-二氮杂螺[5.5]十一烷-9-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazaspiro compounds, which are structurally related to N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide, involves complex organic reactions that yield spiro-heterocyclic derivatives. These processes often employ methods such as [5+1] double Michael addition reactions, showcasing the intricacy of synthesizing such spiro compounds (Islam et al., 2017).

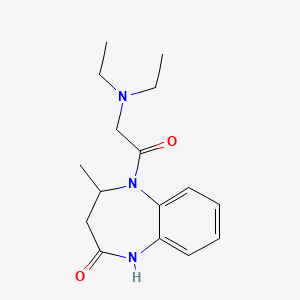

Molecular Structure Analysis

The molecular structure of related compounds, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, features a linearly extended conformation. This is evident in the crystal structures, which display significant interactions, including classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds, leading to distinct hydrophilic and hydrophobic areas (Camerman et al., 2005).

Chemical Reactions and Properties

The reactivity and chemical properties of diazaspiro compounds are influenced by their unique structural motifs. These compounds undergo various chemical reactions, including cycloadditions and substitutions, which are pivotal in modifying their pharmacological activities. Their synthesis pathways often involve reactions with glyoxal and isocyanides under mild conditions, showcasing their versatility in organic synthesis (Amirani Poor et al., 2018).

科学研究应用

降压潜力

与 N-苄基-2-[2-(2-甲氧基乙基)-3-氧代-2,9-二氮杂螺[5.5]十一烷-9-基]乙酰胺 相关的化合物的一个显着应用是在降压药领域。研究表明 1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮的衍生物显示出作为降压药的潜力。这些化合物,特别是那些在 9 位上用各种基团取代的化合物,已通过 α-肾上腺素受体阻滞显示出降低血压的显着活性 (Clark 等人,1983)。

抗逆转录病毒特性

研究还探索了类似化合物的抗逆转录病毒特性。嘧啶并[1,2-c][1,3]苯并噻嗪-6-亚胺的衍生物(一种与 N-苄基-2-[2-(2-甲氧基乙基)-3-氧代-2,9-二氮杂螺[5.5]十一烷-9-基]乙酰胺 在结构上相关的化合物)已被研究其作为抗 HIV 剂的潜力。这些研究发现,对结构中某些基团进行修饰后,抗 HIV 活性得到改善 (水原等人,2012)。

合成和结构研究

相关二氮杂螺环化合物的合成和结构分析提供了对其潜在应用的见解。例如,已经对 5-氧杂-2,6-二氮杂螺[3.4]辛烷-1-酮衍生物的合成进行了研究,这对于了解这些化合物的药理特性至关重要 (Chiaroni 等人,2000)。

抗菌和抗氧化剂

一些与 N-苄基-2-[2-(2-甲氧基乙基)-3-氧代-2,9-二氮杂螺[5.5]十一烷-9-基]乙酰胺 在结构上相似的苯并二氮杂卓类化合物显示出有效的抗菌和抗氧化活性。这些特性在新治疗剂的开发中尤为重要 (Naraboli & Biradar,2017)。

属性

IUPAC Name |

N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c1-27-14-13-24-17-21(8-7-20(24)26)9-11-23(12-10-21)16-19(25)22-15-18-5-3-2-4-6-18/h2-6H,7-17H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIIMZHUAAHCGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2(CCC1=O)CCN(CC2)CC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)

![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)

![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)

![2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5578724.png)

![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)

![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)

![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)